molecular formula C40H80O3 B13799168 18-Hydroxyoctadecyl docosanoate CAS No. 50807-33-5

18-Hydroxyoctadecyl docosanoate

Cat. No.: B13799168
CAS No.: 50807-33-5
M. Wt: 609.1 g/mol
InChI Key: OHGJCOVCKYXZKQ-UHFFFAOYSA-N
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Description

18-Hydroxyoctadecyl docosanoate is a chemical compound with the molecular formula C₄₀H₈₀O₃. It consists of 40 carbon atoms, 80 hydrogen atoms, and 3 oxygen atoms . . It is a type of ester formed from docosanoic acid and 18-hydroxyoctadecanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-hydroxyoctadecyl docosanoate typically involves the esterification of docosanoic acid with 18-hydroxyoctadecanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

18-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are different esters or amides, depending on the nucleophile used.

Scientific Research Applications

18-Hydroxyoctadecyl docosanoate has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 18-hydroxyoctadecyl docosanoate involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxyoctadecyl docosanoate
  • 12-Hydroxyoctadecyl docosanoate

Comparison

Compared to similar compounds, 18-hydroxyoctadecyl docosanoate has a unique hydroxyl position, which can influence its physical and chemical properties. This uniqueness can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

50807-33-5

Molecular Formula

C40H80O3

Molecular Weight

609.1 g/mol

IUPAC Name

18-hydroxyoctadecyl docosanoate

InChI

InChI=1S/C40H80O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-37-40(42)43-39-36-33-30-27-24-21-18-15-14-17-20-23-26-29-32-35-38-41/h41H,2-39H2,1H3

InChI Key

OHGJCOVCKYXZKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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